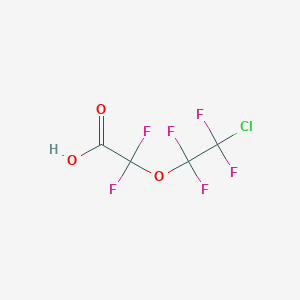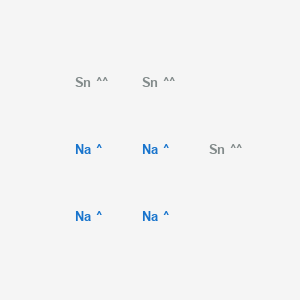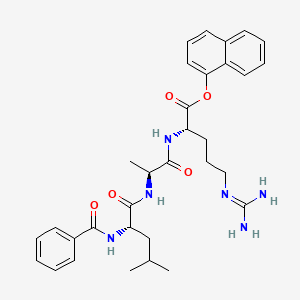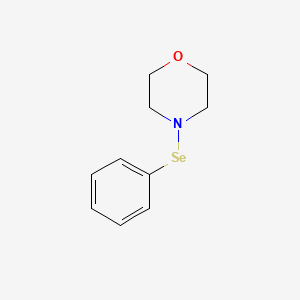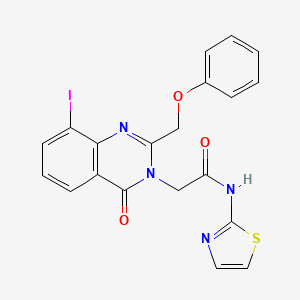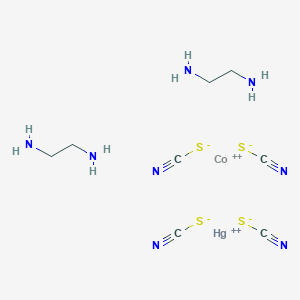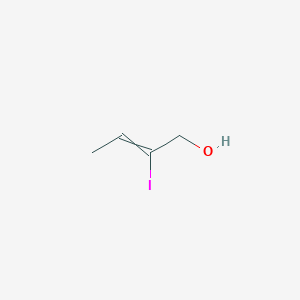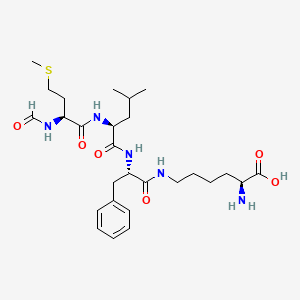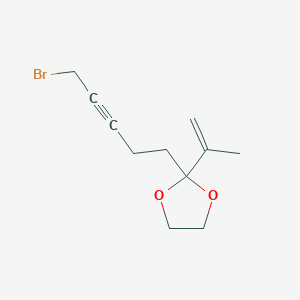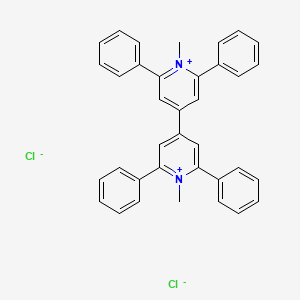
1,1'-Dimethyl-2,2',6,6'-tetraphenyl-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is a complex organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two bipyridine units, each substituted with dimethyl and tetraphenyl groups, and is stabilized as a dichloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Substitution with Phenyl Groups: The bipyridine core is then subjected to a Friedel-Crafts alkylation reaction to introduce the phenyl groups at the 2,2’,6,6’ positions.
Methylation: The resulting tetraphenylbipyridine is methylated using methyl iodide or a similar methylating agent.
Formation of Dichloride Salt: The final step involves the conversion of the methylated product into its dichloride salt form using hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with various substituents.
科学的研究の応用
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridine core. The bipyridine units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, electronic devices, and biological systems.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-2,2’,6,6’-tetraphenylsilole: Similar in structure but contains silicon atoms instead of nitrogen.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone core with phenyl substitutions.
1,1,2,2-Tetraphenyl-1,2-ethanediol: Contains a similar phenyl substitution pattern but with different functional groups.
Uniqueness
1,1’-Dimethyl-2,2’,6,6’-tetraphenyl-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridine core, which allows for versatile coordination chemistry and electronic properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in multiple research fields.
特性
CAS番号 |
83133-31-7 |
|---|---|
分子式 |
C36H30Cl2N2 |
分子量 |
561.5 g/mol |
IUPAC名 |
1-methyl-4-(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)-2,6-diphenylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C36H30N2.2ClH/c1-37-33(27-15-7-3-8-16-27)23-31(24-34(37)28-17-9-4-10-18-28)32-25-35(29-19-11-5-12-20-29)38(2)36(26-32)30-21-13-6-14-22-30;;/h3-26H,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
VZROZCIIKCNJRA-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


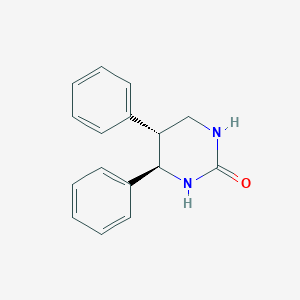
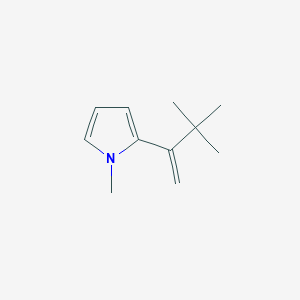
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
